![molecular formula C19H17Cl2N3O2S2 B4615208 4-(2,4-dichlorophenoxy)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4615208.png)

4-(2,4-dichlorophenoxy)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}butanamide

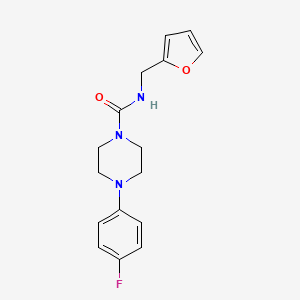

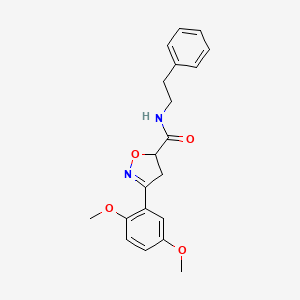

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical involves the reaction of thioamide derivatives with various halo compounds or hydrazonoyl chlorides, employing catalysts such as triethylamine in suitable solvents like dioxane or ethanol. These reactions yield novel thiadiazole and thiazole derivatives with potential pharmacological activities, particularly as anticancer agents. The synthesis pathway is optimized to produce derivatives in high yield, illustrating a methodical approach to accessing compounds with enhanced biological activities (Gomha et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds, particularly those containing the thiadiazole ring, has been characterized using techniques like NMR and crystallography. These studies reveal the presence of significant interactions, such as hydrogen bonding, that influence the molecular conformation and stability, offering insights into how structural features correlate with biological activity (Kerru et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving the specified compound or its derivatives typically include interactions with nucleophiles, leading to the formation of amides or esters. These reactions are facilitated by conditions such as the presence of catalysts and specific solvents, indicating the compound's reactivity and potential for chemical modifications (Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of compounds related to the specified chemical, are influenced by their molecular structure, particularly the presence of halogen atoms and the thiadiazole ring. These properties are crucial for determining the compound's suitability for further applications, including its pharmacokinetic profile (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and the ability to undergo specific transformations, are key to understanding the versatility of the specified compound in synthesizing derivatives with potential biological activities. These properties are explored through reactions such as Ugi reactions, highlighting the compound's utility in generating a diverse array of derivatives with varied biological functions (Nikalje et al., 2015).

Applications De Recherche Scientifique

Anticancer Properties

A study by Gomha et al. (2017) highlights the anticancer potential of compounds similar to the specified chemical, particularly those containing thiazole and thiadiazole moieties. These compounds demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Solar Cell Applications

Rahman et al. (2018) explored the use of organo-sulfur compounds, including those with thiadiazole structures, in dye-sensitized and quantum-dot sensitized solar cells. These compounds showed improved redox behavior and power conversion efficiency, indicating their utility in solar cell technology (Rahman et al., 2018).

Corrosion Inhibition

Kaya et al. (2016) conducted a study on the corrosion inhibition performances of several thiazole and thiadiazole derivatives, which are structurally related to the specified compound. Their findings suggest these compounds are effective in preventing corrosion of iron metal, highlighting their potential use in industrial applications (Kaya et al., 2016).

Antimicrobial Activities

Research by Sah et al. (2014) on compounds with a 1,3,4-thiadiazole structure revealed moderate antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Sah et al., 2014).

Antiviral Activities

Dawood et al. (2011) investigated the antiviral activity of compounds containing thiadiazole structures. Their results showed significant inhibition of Herpes simplex type-1 (HSV-1), indicating the potential of these compounds in antiviral therapies (Dawood et al., 2011).

Propriétés

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O2S2/c20-13-8-9-16(15(21)11-13)26-10-4-7-17(25)22-19-24-23-18(28-19)12-27-14-5-2-1-3-6-14/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRLWQZZAZOIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4615132.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4615140.png)

![N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4615141.png)

![N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(2-naphthyloxy)acetohydrazide](/img/structure/B4615144.png)

![N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine](/img/structure/B4615151.png)

![N-cyclopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4615161.png)

![ethyl 5'-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B4615163.png)

![methyl {3-[(3,4,5-trimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B4615166.png)

![1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4615172.png)

![N-[4-(acetylamino)phenyl]-3-chromanecarboxamide](/img/structure/B4615203.png)

![4-{[2,5-dimethyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4615216.png)

![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615220.png)